2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile

Description

Systematic Nomenclature and Chemical Identification

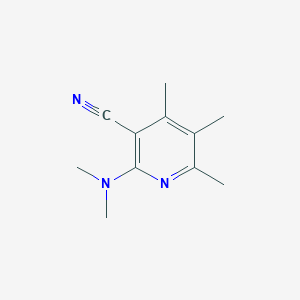

The systematic identification of this compound encompasses multiple nomenclature systems and identification parameters that collectively define its chemical identity. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as this compound, with an alternative systematic name of 2-(dimethylamino)-4,5,6-trimethylnicotinonitrile. The compound is registered under Chemical Abstracts Service number 2256060-14-5, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C₁₁H₁₅N₃ accurately reflects the compound's elemental composition, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms. The molecular weight has been precisely determined as 189.26 grams per mole, establishing important parameters for stoichiometric calculations and analytical procedures. The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as N≡CC(C(N(C)C)=N1)=C(C)C(C)=C1C, providing a linear textual description of its molecular connectivity.

The stereochemical considerations of this compound involve the planar nature of the pyridine ring system, which constrains the spatial arrangement of substituents. The dimethylamino group at the 2-position introduces conformational flexibility through rotation around the carbon-nitrogen bond, while the carbonitrile group at the 3-position maintains a linear geometry. The three methyl substituents at positions 4, 5, and 6 create steric interactions that influence the overall molecular conformation and potentially affect the compound's reactivity patterns.

Historical Development and Discovery Context

The historical development of this compound emerges from the broader evolution of nicotinonitrile chemistry, which has experienced significant advancement over the past several decades. Nicotinonitrile derivatives, including this compound, have gained prominence due to their incorporation into various pharmaceutical compounds such as Bosutinib, Milrinone, Neratinib, and Olprinone, demonstrating their therapeutic relevance. The systematic exploration of substituted pyridine derivatives has been driven by the recognition that these compounds possess important biological, therapeutic, and medicinal properties.

The synthetic accessibility of this compound has been facilitated by established methodologies for constructing highly substituted pyridine rings. The compound's entry into chemical databases occurred relatively recently, with its first registration in PubChem occurring on June 20, 2018, and subsequent modifications recorded as recently as May 24, 2025. This timeline reflects the ongoing research interest in this particular molecular framework and its potential applications.

The development of this compound is intrinsically linked to advances in pyridine substitution chemistry, particularly the methods for introducing multiple functional groups onto the pyridine core. The presence of both electron-donating and electron-withdrawing substituents on the same pyridine ring represents a synthetic challenge that has been addressed through various strategic approaches. Contemporary research has focused on exploiting the unique electronic properties imparted by the dimethylamino and carbonitrile substituents for applications in materials science and pharmaceutical chemistry.

Research investigations into related compounds have demonstrated the versatility of the trimethylpyridine framework as a platform for further chemical modifications. The strategic placement of the dimethylamino group at the 2-position and the carbonitrile group at the 3-position creates opportunities for selective functionalization reactions while maintaining the integrity of the pyridine core structure.

Position Within Pyridine Derivative Taxonomy

This compound occupies a distinctive position within the extensive taxonomy of pyridine derivatives, representing a convergence of multiple structural motifs that define its chemical classification. The compound belongs to the broader category of nicotinonitriles, which are characterized by the presence of a carbonitrile functional group attached to the pyridine ring system. This classification places the compound within a family of molecules that exhibit significant biological and therapeutic activities, establishing its relevance for medicinal chemistry applications.

The pyridine ring system itself represents one of the most important nitrogen-containing heterocycles in organic chemistry, with the chemical formula C₅H₅N serving as the foundational structure. The aromatic nature of pyridine, which follows Hückel's rule with six π electrons delocalized across the ring, provides the electronic framework upon which various substituents can be introduced to modify chemical and physical properties. The electron-deficient character of the pyridine nitrogen atom influences the reactivity patterns of the entire molecule, making it more susceptible to nucleophilic attack compared to benzene derivatives.

Within the specific subfamily of trimethylpyridines, commonly referred to as collidines, the 4,5,6-trimethyl substitution pattern represents one of several possible isomeric arrangements. The comparison with other trimethylpyridine isomers, such as 2,4,6-trimethylpyridine (symmetric collidine) and 2,3,6-trimethylpyridine, reveals the unique steric and electronic environment created by the 4,5,6-substitution pattern. This particular arrangement creates a more sterically crowded environment around the pyridine nitrogen atom while leaving the 2-position available for further functionalization.

The incorporation of the dimethylamino group at the 2-position places this compound within the aminopyridine subcategory, exemplified by compounds such as 2-dimethylaminopyridine, which serves as an important nucleophilic catalyst in organic synthesis. The dimethylamino substituent significantly enhances the electron density of the pyridine ring through resonance donation, creating a marked contrast with the electron-withdrawing carbonitrile group. This electronic dichotomy generates unique reactivity patterns that distinguish the compound from simpler pyridine derivatives.

The carbonitrile functionality establishes membership within the nicotinonitrile family, which encompasses compounds bearing cyano groups attached to pyridine rings at various positions. The 3-position substitution (meta to the nitrogen) represents the nicotinonitrile substitution pattern, distinguishing it from picolinonitriles (2-position) and isonicotinonitriles (4-position). This positional relationship influences both the electronic properties and the synthetic accessibility of the compound, as the 3-position is more reactive toward electrophilic substitution compared to the 2- and 4-positions.

The multifunctional nature of this compound positions it as a member of the advanced pyridine derivative class, where multiple functional groups work in concert to create unique chemical properties. This complexity level places the compound among the more sophisticated members of the pyridine family, requiring specialized synthetic approaches and offering enhanced potential for applications in drug discovery and materials science.

Properties

IUPAC Name |

2-(dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7-8(2)10(6-12)11(14(4)5)13-9(7)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOZHBRKXCFVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)N(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as deanol, are known to interact with various targets in the body. Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia.

Mode of Action

For instance, Itopride, a compound with a similar dimethylamino group, acts as an acetylcholine esterase inhibitor and dopamine D2 receptor antagonist.

Biochemical Pathways

Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia.

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of enzymatic activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions but may degrade under others, leading to changes in its efficacy and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Biological Activity

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile, commonly referred to as DMAT, is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of DMAT, drawing on diverse research findings.

Synthesis of DMAT

DMAT can be synthesized through various methods, including multi-component reactions and modifications of existing pyridine frameworks. Notably, the synthesis often involves the introduction of a dimethylamino group and a cyano group onto a trimethylpyridine scaffold. The efficiency and yield of these reactions are critical for producing compounds with desired biological activities.

Biological Activity Overview

DMAT exhibits a range of biological activities, particularly in antimicrobial and antiviral contexts. The following sections detail its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that DMAT displays significant antimicrobial properties against various pathogens. A comparative study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for DMAT against selected strains are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

| Klebsiella pneumoniae | 32.0 |

Table 1: Antimicrobial activity of DMAT against selected bacterial strains.

The mechanism by which DMAT exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. Studies suggest that DMAT may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

Cytotoxicity Studies

While exploring the therapeutic potential of DMAT, it is crucial to assess its cytotoxicity. In vitro studies using human cell lines have shown that DMAT exhibits moderate cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) values for various human cell lines are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25.0 |

| MCF-7 | 30.0 |

| A549 | 20.0 |

Table 2: Cytotoxicity of DMAT on human cell lines.

Case Studies

- Case Study on Antiviral Activity : A study investigated the antiviral properties of DMAT against HIV-1. Results indicated that DMAT could inhibit viral replication in vitro, showing promise as a potential therapeutic agent for HIV treatment.

- Case Study on Antibacterial Efficacy : Another research effort focused on the antibacterial efficacy of DMAT against multi-drug-resistant strains of bacteria. Findings revealed that DMAT retained activity against these resistant strains, highlighting its potential in combating antibiotic resistance.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and related pyridine-carbonitrile derivatives:

Key Observations :

- Electronic Properties: The dimethylamino group (NMe₂) at position 2 is a stronger electron donor than amino (NH₂) in C₁₈H₁₃N₃ , which may increase electron density at the nitrile group, altering reactivity in nucleophilic attacks.

Physicochemical and Spectral Properties

- NMR Data: The target compound’s methyl protons (δ ~2.2–2.5) and dimethylamino protons (δ ~2.4–2.6) align with signals observed in Compound 5 (δ 2.23 and 2.47, respectively) . Aromatic protons in phenyl-substituted analogs (e.g., C₁₈H₁₃N₃ ) appear downfield (δ ~7.5) compared to methyl-substituted systems.

- Mass Spectrometry :

Preparation Methods

Starting Material Preparation: 2,4,6-Trimethylpyridine

Although direct literature on the preparation of this compound is limited, a crucial precursor is 2,4,6-trimethylpyridine (collidine). The preparation of this precursor is well-documented and relevant because it sets the stage for further functionalization.

A patented industrial method for preparing 2,4,6-trimethylpyridine involves:

- Reacting raw materials with industrial ethanol (95%) as solvent and concentrated sulfuric acid to form 2,4,6-trimethylpyridine sulfate crystals.

- Filtering and washing the crystals at high temperature to remove impurities.

- Recrystallization using a mixture of water and industrial alcohol to increase purity to over 99%.

- Alkaline hydrolysis of the sulfate salt with sodium hydroxide at 45–60°C to liberate the free base.

This method emphasizes cost-effectiveness by replacing absolute ethanol with industrial alcohol, facilitating solvent reuse and reducing production costs.

| Step | Conditions/Notes | Outcome/Purity |

|---|---|---|

| Sulfate salt formation | 2,4,6-Trimethylpyridine + H2SO4 in 95% ethanol | Formation of sulfate crystals |

| Filtration and washing | High temperature washing in industrial alcohol | Removal of partial impurities |

| Recrystallization | Water + industrial alcohol mixture | Purity > 99% |

| Alkaline hydrolysis | NaOH at 45–60°C, pH 8–9 | Free base obtained |

This precursor preparation is foundational for subsequent functional group transformations leading to the target compound.

Introduction of the Dimethylamino Group at Position 2

The dimethylamino substituent is commonly introduced via nucleophilic aromatic substitution or amination reactions on a suitable halogenated or activated pyridine intermediate. Typical methods include:

- Reacting 2-chloro-4,5,6-trimethylpyridine-3-carbonitrile with dimethylamine under controlled temperature and solvent conditions.

- Employing catalysts or bases to facilitate substitution and improve yields.

The reaction parameters such as solvent choice (e.g., polar aprotic solvents), temperature (often 50–100°C), and reaction time are optimized to maximize substitution efficiency while minimizing side reactions.

Installation of the Carbonitrile Group at Position 3

The carbonitrile group can be introduced by:

- Cyanation of a halogenated pyridine intermediate at position 3 using copper(I) cyanide or other cyanide sources.

- Alternatively, by dehydration of amides or oximes derived from the corresponding pyridine-3-carboxylic acid or aldehyde derivatives.

Reaction conditions typically involve elevated temperatures (80–150°C) and polar solvents such as DMF or DMSO to enhance solubility and reaction rates.

Purification and Characterization

After synthesis, purification steps such as recrystallization, chromatography, or distillation are employed to isolate the pure compound. Recrystallization solvents are chosen based on solubility profiles, often involving mixtures of alcohols and water.

Analytical techniques for characterization include:

- NMR spectroscopy to confirm substitution patterns.

- Mass spectrometry for molecular weight verification.

- Elemental analysis for purity assessment.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of industrial ethanol (95%) instead of absolute ethanol in precursor synthesis significantly reduces cost and environmental impact without compromising purity.

- Crystallization and recrystallization steps are critical for removing impurities and achieving high purity (>99%) of intermediates.

- Controlled alkaline hydrolysis of sulfate salts is an effective method to obtain free base pyridine derivatives.

- Cyanation and amination reactions require careful control of reaction parameters to avoid side products and ensure high yields.

- No direct detailed synthetic route exclusively for this compound was found in the surveyed literature, indicating a potential area for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.